5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine, more commonly known as BS-181 in scientific literature, is a potent and selective inhibitor of cyclin-dependent kinase 7 (CDK7). [, ] It belongs to the class of pyrazolo[1,5-a]pyrimidine-derived compounds. [, ] BS-181 plays a crucial role in scientific research, particularly in oncology, by providing a tool to study the function of CDK7 and its potential as a therapeutic target in various cancers. [, , , , , , , ]
BS-181 was synthesized as part of a research initiative aimed at developing more effective cancer therapies. It belongs to the class of small molecule inhibitors targeting cyclin-dependent kinases, which are essential for cell division and transcriptional regulation. The compound's synthesis and biological activity have been documented in several studies, emphasizing its role as a selective CDK7 inhibitor with potential applications in treating various cancers.
The synthesis of BS-181 involves several key steps, beginning with the precursor dichloropyrazolo[1,5-a]pyrimidine. The process includes:
The purity of BS-181 was confirmed using high-performance liquid chromatography, ensuring that the compound used for biological assays met the required standards for research applications .
The molecular structure of BS-181 can be characterized by its specific arrangement of atoms that facilitates its function as a CDK7 inhibitor. Key structural features include:
The molecular formula and specific atomic arrangement allow for effective binding to the ATP-binding pocket of CDK7, crucial for its inhibitory action .
BS-181 primarily functions through competitive inhibition of CDK7, which affects several downstream signaling pathways involved in cell cycle progression and transcription. The compound's interaction with CDK7 leads to:
These reactions highlight BS-181's potential as a therapeutic agent in cancer treatment.
The mechanism by which BS-181 exerts its effects involves:
BS-181 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into therapeutic agents .
BS-181 is primarily investigated for its applications in cancer therapy due to its selective inhibition of CDK7. Its potential uses include:
Ongoing research aims to optimize BS-181's pharmacokinetic properties to enhance its clinical applicability and efficacy against tumors resistant to conventional therapies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: